Bucumolol

Description

Historical Context of β-Adrenergic Antagonist Research

The journey of β-adrenergic antagonists, or beta-blockers, began with the foundational understanding of the sympathetic nervous system's role in cardiovascular function. In 1948, Raymond P. Ahlquist first proposed the existence of two distinct types of adrenergic receptors, α and β, which mediate the effects of catecholamines like adrenaline and noradrenaline. This groundbreaking concept laid the groundwork for the targeted development of drugs that could selectively block these receptors.

The first beta-blocker, dichloroisoprenaline, was synthesized in the late 1950s. While it demonstrated the principle of β-adrenergic blockade, its intrinsic sympathomimetic activity (ISA) limited its clinical utility. This led to the development of subsequent non-selective beta-blockers, with propranolol (B1214883), synthesized by Sir James Black in the early 1960s, becoming the first clinically successful agent in this class. The introduction of propranolol revolutionized the management of cardiovascular diseases such as angina pectoris and hypertension.

Further research led to the differentiation of β-receptors into β1 and β2 subtypes in 1967. This discovery spurred the development of cardioselective β1-antagonists, aiming to target cardiovascular tissues more specifically while minimizing side effects associated with the blockade of β2-receptors in the lungs and other tissues. Over the decades, the field has seen the emergence of several generations of beta-blockers with varying properties, including partial agonist activity and additional vasodilating effects.

Academic Significance and Research Scope of Bucumolol

This compound emerged within this evolving landscape of beta-blocker research. As a non-selective β-adrenergic antagonist, its academic significance lies primarily in its use as a pharmacological tool to investigate the nuances of the β-adrenergic system. Research on this compound has spanned a range of preclinical and early clinical studies, focusing on its distinct pharmacological profile.

Pharmacological Profile:

Initial research characterized this compound as a potent beta-blocker. Studies in animal models, particularly spontaneously hypertensive rats, demonstrated its antihypertensive effects. A notable finding from these early studies was the suggestion that the inhibition of renin release contributes to its blood pressure-lowering mechanism nih.gov.

Comparative Studies:

A significant portion of the academic research on this compound involves comparative studies with other well-established beta-blockers. For instance, its antihypertensive activity was compared to propranolol at equipotent doses in terms of beta-adrenergic blocking activity nih.gov. These comparative analyses have been instrumental in delineating the subtle but important differences between various beta-blockers.

Partial Agonist Activity:

One of the most debated aspects of this compound's pharmacology is its potential intrinsic sympathomimetic activity (ISA), or partial agonism. Some studies in animal models indicated that this compound could behave as a partial agonist nih.gov. However, research on human myocardial tissue has yielded conflicting results, with some studies finding no evidence of significant partial agonist activity nih.gov. This discrepancy has made this compound a subject of interest for researchers investigating the complex nature of receptor-ligand interactions and how they can vary across different species and tissue types. The partial agonist activity of this compound has been shown to be dependent on the activation state of the human β1-adrenergic receptor, being more apparent in tissues with lower basal receptor activation nih.gov.

Stereoisomer Research:

Research has also delved into the stereochemistry of this compound, examining the differential activities of its d- and l-isomers. Studies on myocardial infarction in rats suggested that while the racemic mixture of this compound had protective effects, the d-isomer primarily acted by suppressing ventricular fibrillation, indicating that the membrane-stabilizing action might be separate from its beta-blocking effects.

The table below summarizes key research findings on this compound from various academic studies.

| Research Area | Key Findings | Reference Compound(s) | Model System |

| Antihypertensive Activity | Lowered blood pressure and decreased plasma renin concentration in both acute and long-term experiments. | Propranolol | Spontaneously Hypertensive Rats |

| Partial Agonist Activity | Demonstrated partial agonist activity that is dependent on the activation state of the β1-adrenergic receptor. | Metoprolol, Xamoterol | Human failing myocardium, Transgenic mice |

| Myocardial Infarction | Pretreatment lessened changes and increased survival rate after coronary artery ligation. | d-Bucumolol | Rats |

| Intrinsic Activity in Human Myocardium | Displayed substantially higher intrinsic activity compared to metoprolol and carvedilol (B1668590); could behave as a partial agonist or partial inverse agonist depending on the tissue. | Metoprolol, Carvedilol | Human ventricular myocardium |

Current Status of this compound Research and Unmet Needs

The volume of research specifically focused on this compound has diminished since the late 20th and early 21st centuries. A phase 1 study was conducted, but its progression through later stages of clinical development is not prominently documented in recent scientific literature. In 2003, the rights to Bucindolol, a similar compound, were out-licensed to ARCA Discovery, indicating a shift in the developmental landscape for some of these earlier beta-blockers bioworld.com.

The current landscape of beta-blocker research has evolved. While these drugs have been a cornerstone of cardiovascular therapy for decades, recent large-scale clinical trials have started to question their universal application, particularly in patients with myocardial infarction who have preserved heart function. This highlights a significant unmet need in the field: a more personalized approach to beta-blocker therapy.

Unmet needs in the broader field of β-adrenergic antagonist research that are relevant to compounds like this compound include:

Understanding the Clinical Relevance of Pharmacological Nuances: The clinical implications of properties like partial agonism, membrane-stabilizing activity, and receptor selectivity are still not fully understood. Further research is needed to determine how these characteristics translate into differential patient outcomes.

Biomarkers for Personalized Therapy: There is a need for reliable biomarkers to identify which patients are most likely to benefit from beta-blocker therapy and which specific beta-blocker would be most appropriate for an individual.

Comparative Effectiveness Research: As new generations of beta-blockers become available, there is a continuous need for well-designed comparative effectiveness studies to guide clinical decision-making ahajournals.org.

Long-Term Effects and De-prescribing: More research is required to understand the long-term effects of beta-blocker therapy and to establish clear guidelines for when and how to de-prescribe these medications safely.

While this compound itself may not be at the forefront of current clinical research, the academic investigations into its unique pharmacological properties have contributed to the broader understanding of β-adrenergic antagonists. The questions raised by the study of compounds like this compound regarding the subtleties of their mechanisms of action remain relevant to the ongoing efforts to refine and personalize cardiovascular pharmacotherapy.

Structure

3D Structure

Properties

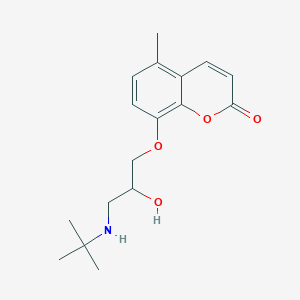

IUPAC Name |

8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4/h5-8,12,18-19H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJVBYRUFLGDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866688 | |

| Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58409-59-9 | |

| Record name | Bucumolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58409-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucumolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCUMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8WVJ3501L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interactions of Bucumolol

Adrenergic Receptor Antagonism of Bucumolol

This compound is classified as a beta-adrenergic antagonist. nih.govnih.govnih.govrevespcardiol.org

This compound is broadly categorized as a beta-adrenergic antagonist. While beta-adrenergic receptors are classified into subtypes such as β1 and β2, specific quantitative data detailing this compound's selectivity or non-selectivity between these subtypes (e.g., through Ki values) are not consistently available in the provided search context. General descriptions indicate its action as a beta-adrenergic blocking agent. nih.govnih.govnih.govrevespcardiol.org

This compound has been reported to possess intrinsic sympathomimetic activity (ISA). revespcardiol.org This property indicates that while blocking the full effects of sympathetic stimulation, this compound can also partially activate beta-adrenergic receptors. However, detailed research findings or quantitative profiles of this compound's ISA, such as the extent of its partial agonist activity or comparisons to other beta-blockers with ISA, are not extensively detailed in the current search context.

Information specifically detailing this compound's interaction with α-adrenergic receptors, including binding affinities or functional antagonist activity, is not available in the provided search results.

Non-Adrenergic Receptor and Neurotransmitter System Interactions

Specific research findings on this compound's interactions with serotonin (B10506) (5-HT) receptor subtypes, such as 5-HT1A, 5-HT2A, or 5-HT2B, are not detailed in the provided search context.

Anticholinergic Activity

This compound possesses anticholinergic activity. wikipedia.org Anticholinergic medications function by blocking and inhibiting the activity of the neurotransmitter acetylcholine (B1216132) (ACh) at synapses within both the central and peripheral nervous systems. This inhibition prevents ACh from binding to its receptors, thereby affecting functions typically controlled by the parasympathetic nervous system, such as involuntary actions of smooth muscle.

Histamine (B1213489) Receptor (H1, H2) Antagonism

This compound modulates antagonism of both histamine H1 and H2 receptors. wikipedia.org Histamine receptors are a class of G protein-coupled receptors that bind histamine, a neurotransmitter involved in various physiological processes.

H1 Receptors: Primarily located on smooth muscle cells, endothelial cells, and neurons, H1 receptors mediate responses such as smooth muscle contraction and increased vascular permeability. Antagonists of H1 receptors, commonly known as antihistamines, are used to alleviate symptoms related to allergic reactions.

H2 Receptors: Found predominantly in the stomach lining (parietal cells), H2 receptors regulate gastric acid secretion by stimulating hydrochloric acid production. H2 antagonists are utilized to reduce stomach acid production.

Downstream Cellular and Molecular Signaling

Effects on Adenylate Cyclase Activity

As a β-adrenergic blocking agent, this compound affects adenylate cyclase activity. wikipedia.orgjkchemical.com Adenylate cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to 3',5'-cyclic AMP (cAMP) and pyrophosphate. Cyclic AMP acts as an important second messenger in eukaryotic signal transduction. β-adrenergic receptors are coupled to stimulatory G proteins that activate adenylate cyclase. Therefore, the binding of β-adrenergic antagonists like this compound decreases β-adrenergically mediated activity of adenylate cyclase.

Guanine (B1146940) Nucleotide Modulation of Receptor Binding

The binding of ligands to G protein-coupled receptors (GPCRs), including β-adrenergic receptors, is typically subject to modulation by guanine nucleotides. Guanine nucleotide-binding proteins (G proteins) are crucial modulators or transducers in various transmembrane signaling systems. The formation of a ternary complex involving the ligand, receptor, and a guanine nucleotide-binding protein is a common mechanism, where guanyl nucleotides can influence the binding affinity and dissociation of ligands from these receptors. Given this compound's action as a β-adrenergic antagonist, its interaction with β-adrenergic receptors, which are GPCRs, would inherently involve such guanine nucleotide modulation in its receptor binding dynamics.

Pharmacodynamic Characterization of Bucumolol

In Vivo Pharmacodynamic Effects in Preclinical Models

Local Anesthetic Activity Mechanisms

Bucumolol has been characterized as possessing local anesthetic activity. medchemexpress.comgoogle.com While its classification as a beta-adrenergic blocking agent is well-established, specific detailed mechanisms underlying its local anesthetic effects, such as interaction with voltage-gated sodium channels or other cellular targets, are not extensively detailed in the available literature. medchemexpress.com

Renin-Angiotensin System (RAS) Inhibition

This compound demonstrates significant inhibitory effects on the Renin-Angiotensin System (RAS), contributing to its antihypertensive activity. Studies conducted in spontaneously hypertensive rats (SHR) have investigated the impact of this compound on blood pressure and the RAS. medchemexpress.com

In these studies, this compound effectively lowered blood pressure and concurrently decreased plasma renin concentration (PRC) in both acute and long-term experimental settings. medchemexpress.com A notable finding was the significant correlation observed between the percentage changes in blood pressure and PRC following a single administration of this compound. medchemexpress.com The reduction in PRC was sustained over a six-week observation period, coinciding with a persistent decrease in blood pressure. medchemexpress.com In contrast, propranolol (B1214883), another beta-adrenergic blocking agent, decreased renin release but did not acutely lower blood pressure in the same experimental setup. medchemexpress.com These findings suggest that the inhibition of renin release plays a crucial role in the antihypertensive action of this compound. medchemexpress.com

Table 1: Effects of this compound on Blood Pressure and Plasma Renin Concentration in Spontaneously Hypertensive Rats (SHR) medchemexpress.com

| Parameter | Effect of this compound (Acute & Long-term) | Correlation with Blood Pressure Change |

| Blood Pressure (BP) | Lowered | Significant correlation |

| Plasma Renin Concentration (PRC) | Decreased | Significant correlation |

| Persistence of PRC Decrease | Yes (6-week observation period) | N/A |

Central Nervous System Pharmacodynamics (e.g., effects on locomotion)

This compound exhibits pharmacodynamic effects within the central nervous system (CNS). It has been associated with anticonvulsant effects, as indicated in patent literature. google.comnih.gov Furthermore, computational predictions suggest that this compound interacts with adrenergic receptors, such as the beta-2 adrenergic receptor (ADRB2), which are present in the CNS and can influence various neurological functions. While these findings confirm CNS activity, specific detailed research findings pertaining to this compound's direct effects on locomotion, such as alterations in motor activity or gait, are not extensively documented in the current body of publicly available scientific literature.

Preclinical Research Models for Bucumolol Efficacy and Safety

Rodent Models in Hypertension Research (e.g., Spontaneously Hypertensive Rats)

Bucumolol, a beta-adrenergic blocking agent, has demonstrated antihypertensive activity in spontaneously hypertensive rats (SHR). Studies have shown that this compound effectively lowers blood pressure and decreases plasma renin concentration (PRC) in SHR, both in acute and long-term experimental settings. A significant correlation has been observed between the percentage changes in blood pressure and PRC following a single administration of this compound. The reduction in PRC persisted over a six-week observation period, coinciding with a sustained decrease in blood pressure. In comparative studies, propranolol (B1214883), another beta-adrenergic blocking agent, did not exhibit the same acute blood pressure-lowering effect in SHR, although it also decreased renin release. These findings suggest that the inhibition of renin release contributes to this compound's antihypertensive action. mims.comfishersci.ca

Table 1: Effects of this compound on Spontaneously Hypertensive Rats (SHR)

| Parameter | This compound Effect (Acute) | This compound Effect (Long-term) | Propranolol Effect (Acute) | Propranolol Effect (Long-term) |

| Blood Pressure | Lowered | Sustained Reduction | No Acute Lowering | Not explicitly stated |

| Plasma Renin Concentration | Decreased | Persistent Decrease | Decreased | Not explicitly stated |

| Correlation (BP & PRC) | Significant Positive | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Canine Models in Arrhythmia Research (e.g., Aconitine-induced Atrial, Ouabain-induced Ventricular Arrhythmias)

The antiarrhythmic activity of this compound has been extensively investigated in canine models, specifically against aconitine-induced atrial arrhythmias and ouabain-induced ventricular arrhythmias. Studies involving both the racemic mixture of this compound and its dextro- and levo-isomers revealed distinct pharmacological profiles. The levo-isomer and racemic this compound were effective in suppressing aconitine-induced atrial arrhythmias, while the dextro-isomer showed less efficacy. Regarding ouabain-induced ventricular arrhythmias, both isomers and racemic this compound were capable of reversing the arrhythmia. Notably, the levo-isomer achieved this effect at a significantly lower dose compared to the dextro-isomer. These results indicate that both the specific beta-blocking activity and a non-specific membrane action of this compound contribute to its ability to suppress experimentally induced arrhythmias in dogs. Neither the dextro- nor the levo-isomer, nor racemic this compound, elevated the electrical threshold for propagated impulses or prolonged the effective refractory period of the dog right atrium. wikipedia.orgwikipedia.orgmdpi.comfishersci.ptontosight.airesearchgate.net

Table 2: Antiarrhythmic Effects of this compound and Its Isomers in Canine Models

| Model Type | Compound Tested | Effect on Arrhythmia | Key Observation |

| Aconitine-induced Atrial Arrhythmia | Levo-isomer, Racemic this compound | Capable of suppression | Dextro-isomer less effective. |

| Ouabain-induced Ventricular Arrhythmia | Levo-isomer, Dextro-isomer, Racemic this compound | Capable of reversal | Levo-isomer effective at significantly lower doses than dextro-isomer. |

| General Antiarrhythmic Mechanism | This compound | Suppression of experimental arrhythmias | Involves both specific beta-blocking activity and non-specific membrane action. |

| Electrophysiological Impact | This compound and isomers | No elevation of electrical threshold or prolongation of ERP | No significant impact on electrical threshold for propagated impulses or effective refractory period of dog right atrium. |

Myocardial Infarction Models

This compound has been evaluated for its protective effects in myocardial infarction (MI) models, particularly those induced by coronary artery ligation in rats. Acute ligation of the left coronary artery in rats typically leads to abnormal Q-waves in the electrocardiogram, tachycardia, and frequent ventricular fibrillation, alongside elevated serum creatine (B1669601) phosphokinase (CPK) levels. Pretreatment with this compound at subcutaneous doses of 2.5 mg/kg and 5 mg/kg was observed to lessen these pathological changes and increase the survival rate in a dose-dependent manner. In contrast, d-bucumolol at 5 mg/kg primarily improved survival by suppressing ventricular fibrillation, without significantly affecting other parameters. These findings suggest that the protective actions of this compound against myocardial ischemia are not predominantly mediated by a membrane-stabilizing action. fishersci.canih.gov

Table 3: Effects of this compound in Rat Myocardial Infarction Models

| Parameter | Control (MI) | This compound Pretreatment (2.5-5 mg/kg s.c.) | d-Bucumolol Pretreatment (5 mg/kg s.c.) |

| ECG Changes (Q-wave, tachycardia, VF) | Abnormal Q-wave, tachycardia, frequent VF | Lessened changes | Primarily suppressed ventricular fibrillation |

| Serum CPK Level | Elevated (max at 3-5 hrs, normal by 24 hrs) | Lessened elevation | Not explicitly stated |

| Survival Rate | Not explicitly stated | Increased (dose-dependent) | Increased (primarily by suppressing VF) |

| Contribution of Membrane Stabilizing Action | Not explicitly stated | Suggested not to be primary mechanism of protection | Not explicitly stated |

Comparative Pharmacological Efficacy Studies with Established Therapies

In the context of hypertension, this compound's efficacy has been directly compared to propranolol in spontaneously hypertensive rats. While both agents are beta-adrenergic blockers, this compound demonstrated an acute blood pressure-lowering effect that propranolol did not exhibit in the acute phase, despite both decreasing renin release. This suggests a potentially distinct mechanism or a more pronounced initial antihypertensive action for this compound in this specific model. mims.com

Further comparative studies with this compound against other established cardiovascular therapies are limited in the provided preclinical literature. However, as a beta-adrenergic blocking agent, its pharmacological efficacy is generally understood within the broader class of beta-blockers, which are widely used in the treatment of cardiovascular diseases. wikipedia.org

Synthetic Chemistry and Structure Activity Relationships of Bucumolol Derivatives

Chemical Synthesis Methodologies for Bucumolol and its Analogues

The production of this compound involves established chemical pathways, with ongoing efforts in the broader field of drug synthesis focusing on advanced approaches and process optimization.

An established manufacturing process for this compound involves the reaction of 8-(2-hydroxy-3-chloropropoxy)-5-methyl coumarin (B35378) with tert-butylamine. This reaction is typically carried out by heating a mixture of these precursors in ethanol (B145695) at 100°C in a sealed tube for approximately 15 hours. Following the reaction, the mixture is concentrated to dryness under reduced pressure, and the crude product is then recrystallized from a mixture of ethanol and ether to yield this compound. This compound is often utilized in its hydrochloride salt form chemicalbook.com.

While specific advanced synthetic approaches or detailed process optimizations for the large-scale production of racemic this compound are not extensively documented in publicly accessible literature, general principles of drug synthesis apply. These often include the development of more efficient, environmentally friendly, and cost-effective routes. For chiral compounds like this compound, advanced synthetic strategies frequently focus on asymmetric synthesis to directly produce a single enantiomer, thereby avoiding the need for subsequent chiral separation. Such methods aim to achieve high enantiomeric purity and yield, reducing complexity and waste associated with racemic mixtures mdpi.com.

Stereochemical Considerations and Enantiomeric Purity

The presence of a chiral center in this compound leads to the existence of enantiomers, which can exhibit differential biological activities. Managing enantiomeric purity is critical in pharmaceutical development. This compound is characterized as a racemic compound, meaning it is an equimolar mixture of its dextro- and levo-isomers iiab.me.

For beta-adrenergic antagonists, the class to which this compound belongs, the cardiac β-blocking activity is generally known to reside predominantly in the S(-) enantiomer. The reported S:R activity ratios for various beta-blockers can range significantly, from 33 to 530, indicating that one enantiomer is often substantially more potent than the other nih.gov. While specific differential activity data for the dextro- and levo-isomers of this compound are not widely detailed, it is highly probable, based on the general characteristics of beta-blockers, that its S(-) enantiomer would be the primary contributor to its beta-blocking effects. The presence of a less active or inactive enantiomer in a racemic mixture can influence pharmacokinetic and pharmacodynamic profiles nih.govresearchgate.net.

The separation of this compound's enantiomers from its racemic mixture is essential for both laboratory research and potential industrial applications, especially if a single, more active enantiomer is desired. Various chromatographic methods have been successfully applied for the enantioseparation of beta-blockers, including this compound:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and mature technique for enantioseparation, offering rapidness, reproducibility, and sensitivity. It employs direct or indirect methods using chiral stationary phases (CSPs) or chiral derivatization reagents nih.govphenomenex.comgoogle.comresearchgate.net.

Supercritical Fluid Chromatography (SFC): SFC is another effective chromatographic method for enantioseparation, offering advantages such as faster separations and reduced solvent consumption compared to traditional HPLC nih.govphenomenex.com.

Simulated Moving Bed Chromatography (SMB): SMB is a continuous chromatographic process particularly suited for large-scale enantioseparation, enabling efficient purification of single enantiomers nih.govphenomenex.com.

Liquid-Liquid Extraction (LLE): Enantioselective liquid-liquid extraction techniques have also been explored for amino alcohols, including this compound. Studies have shown that this compound enantiomers can exhibit different distribution behaviors in two-phase systems, such as a chloroform (B151607) solution containing dialkyl L-tartrates and an aqueous solution of boric acid. This suggests the formation of a borate (B1201080) complex with the 1,2-diol group of the tartrate and the amino-alcohol, leading to preferential extraction of one enantiomer scispace.comresearchgate.net.

These techniques are crucial for obtaining optically pure enantiomers for further study or development.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how modifications to a compound's molecular structure influence its biological activity collaborativedrug.comnih.gov. For this compound and its derivatives, SAR investigations would typically explore the impact of structural changes on their beta-adrenergic antagonist activity and other potential pharmacological effects.

While general principles of SAR are well-established for coumarin derivatives and beta-blockers, detailed quantitative and qualitative SAR studies specifically focusing on a wide range of this compound derivatives are not extensively detailed in the provided search results. SAR analysis involves correlating structural features with observed biological activities to predict the effects of new compounds and guide the synthesis of more potent or selective analogues collaborativedrug.comnih.govnih.gov. For beta-blockers, key structural elements influencing activity often include the nature of the aromatic ring system, the linker chain, and the terminal amine group nih.gov. Alterations to these regions can affect receptor binding affinity, selectivity for different adrenergic receptor subtypes (e.g., β1 vs. β2), and pharmacokinetic properties.

In the context of coumarin derivatives, SAR studies often focus on the positions of substituents on the coumarin ring and their influence on various biological activities, such as antiarrhythmic, vasodilator, or anticoagulant properties, as seen in other coumarin-based drugs researchgate.netscielo.org.zaresearchgate.net. For this compound, a combination of these structural considerations from both beta-blocker and coumarin scaffolds would be relevant for comprehensive SAR analysis.

Identification of Structural Determinants for Receptor Binding and Efficacy

This compound exhibits a distinctive pharmacological profile, notably its classification as a "biased agonist" at the β1-adrenoceptor (β1AR). plos.org This means that while it acts as an inverse or partial agonist of the G protein pathway, it simultaneously stimulates G protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. plos.org This biased agonism is a key structural determinant of its unique efficacy.

Research indicates that this compound's interaction with the β1AR involves specific residues within extracellular loop 2 and transmembrane helix 7. These interactions are posited to be responsible for promoting the observed G protein-independent signaling. plos.org Furthermore, the structural characteristics of this compound contribute to its differential pharmacological effects in the presence of the Arg/Gly389 polymorphism of the human β1AR. This compound has been shown to be more effective as an inverse agonist for the β1AR-Arg389 variant compared to other beta-blockers. plos.org

Rational Design Strategies for Analogues with Improved Selectivity or Potency

Rational design in medicinal chemistry aims to create novel analogues with enhanced pharmacological properties, such as improved selectivity for a particular receptor subtype or increased potency. For compounds like this compound, such strategies would involve targeted modifications to its chemical structure based on an understanding of its existing SAR.

While specific rational design efforts for this compound analogues are not widely documented in publicly accessible literature, the general approach involves:

Modifying Physicochemical Properties: Adjusting parameters like lipophilicity, hydrogen bonding capacity, and molecular size can impact a compound's ability to bind to its target and influence its selectivity. nih.govijrpc.com

Targeted Substitutions: Introducing or altering functional groups at specific positions on the molecule can lead to changes in receptor affinity and intrinsic activity. For instance, understanding how this compound's chromenone system and propanolamine (B44665) side chain interact with the β1AR would guide modifications to enhance its biased agonism or improve its selectivity for β1AR over other adrenergic receptor subtypes. nih.govplos.org

Exploiting Receptor-Ligand Interactions: Based on the knowledge that this compound interacts with specific residues (e.g., in extracellular loop 2 and transmembrane helix 7 of β1AR), plos.org rational design could focus on creating analogues that optimize these interactions or introduce new favorable contacts, potentially leading to increased potency or altered signaling bias.

Systematic Analog Synthesis: Methodologies like the Topliss schemes, while general, provide a systematic framework for synthesizing and evaluating a series of analogues to quickly establish preliminary SAR, guiding further optimization for potency or selectivity. drughunter.com

Application of Computational Modeling and Chemoinformatics in SAR

Computational modeling and chemoinformatics play a significant role in modern drug discovery by providing tools to analyze chemical data, predict molecular properties, and guide the design of new compounds. nih.govshvartsmanlab.comresearchgate.net Although specific computational studies on this compound are not extensively reported, these techniques would be invaluable in understanding and optimizing its SAR.

Key applications would include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity. researchgate.netwikipedia.orgekb.eg For this compound, QSAR could be used to predict the activity of new derivatives without the need for immediate synthesis and experimental testing, thereby accelerating the discovery process.

Molecular Docking and Dynamics Simulations: These techniques can simulate the binding of this compound and its potential derivatives to the β1AR at an atomic level. plos.orgshvartsmanlab.comnih.govbiorxiv.org This allows researchers to visualize how different parts of the molecule interact with the receptor binding site, identify critical residues for binding, and understand conformational changes upon binding. This information is crucial for rational design efforts aimed at improving affinity or selectivity.

Chemoinformatics for Data Analysis: Chemoinformatics tools are used to collect, classify, and analyze large datasets of chemical structures and their associated biological activities. shvartsmanlab.comgoogleapis.com This can help identify patterns and common structural features that contribute to desired pharmacological effects, even when explicit SAR data for this compound derivatives is limited. Machine learning and deep learning techniques are increasingly integrated into chemoinformatics to build predictive models. shvartsmanlab.comresearchgate.net

Pharmacokinetic Profile and Biotransformation of Bucumolol

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Information directly characterizing the ADME profile of Bucumolol is scarce. General pharmacokinetic studies aim to determine how a drug is absorbed, moves through the body, is broken down, and exits the body. mrctcenter.org For many drugs, pharmacokinetics imply that liver and kidney function can influence their disposition. patsnap.com

Detailed tissue distribution patterns for this compound are not specified in the available literature. Generally, drug distribution involves the movement of a drug to various fluid compartments and tissues of the body. nih.gov

Metabolic Pathways and Enzyme Systems

The specific metabolic pathways and enzyme systems responsible for the biotransformation of this compound are not extensively detailed in the search results. Drug metabolism, or biotransformation, involves the chemical alteration of a drug within the body, typically converting lipophilic compounds into more polar forms for efficient excretion. nih.govgoogle.com

While Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing enzymes primarily responsible for the Phase I oxidative biotransformation of a vast majority of xenobiotics, including many drugs, specific CYP isoforms involved in this compound's metabolism are not identified in the provided information. google.comgoogle.com CYP enzymes are abundant in the liver and small intestine and play a central role in drug metabolism. google.com

Other drug-metabolizing enzymes, such as Flavin-containing Monooxygenases (FMOs) and Glutathione (B108866) S-transferases (GSTs), are known to play significant roles in xenobiotic metabolism. FMOs catalyze the oxygenation of various heteroatom-containing compounds, including many pharmaceuticals, converting lipophilic xenobiotics into more polar, readily excreted metabolites. nih.govwikipedia.orgplos.org GSTs are Phase II metabolic enzymes that catalyze the conjugation of glutathione to xenobiotic substrates for detoxification, increasing their water solubility. wikipedia.orgmdpi.com However, the specific contribution of GSTs or FMOs to this compound's biotransformation is not specified in the available search results.

Information regarding the specific formation and activity of metabolites of this compound is not detailed. While metabolites are generally formed through Phase I (functionalization) and Phase II (conjugation) reactions to facilitate excretion, and can sometimes be active, the identities or activities of this compound's metabolites are not described. europa.eu

Clearance Mechanisms and Excretion Routes

The pharmacokinetic profile of this compound indicates that both hepatic (liver) and renal (kidney) functions play a significant role in its clearance from the body. The influence of these organ systems on this compound's elimination necessitates consideration of their functional status for its disposition. patsnap.com

While it is established that liver and kidney functions are crucial for this compound's clearance, detailed research findings specifying the exact metabolic pathways (e.g., involvement of specific cytochrome P450 enzymes), the extent of biotransformation into metabolites, or quantitative data on excretion routes (e.g., percentage excreted unchanged in urine versus fecal elimination) are not extensively documented in readily available public scientific literature. Therefore, a comprehensive data table detailing specific clearance rates or excretion percentages cannot be generated based on current accessible information.

Toxicological Assessment of Bucumolol

Acute Toxicity Studies in Preclinical Species

Acute toxicity studies are designed to assess the adverse effects that occur within a short period (typically 24 hours to 14 days) following the administration of a single dose or multiple doses over a 24-hour period of a test substance to preclinical species ikm.mknc3rs.org.ukbienta.net. These studies are crucial for early-stage preclinical molecules to evaluate their development prospects bienta.net. They aim to identify a dose causing major adverse effects and estimate the minimum lethal dose (LD50) nc3rs.org.uk.

Repeated-Dose Toxicity Studies (Sub-acute and Sub-chronic)

Repeated-dose toxicity studies are conducted to characterize the adverse toxicological effects resulting from repeated daily dosing or exposure to a substance over an extended period chemsafetypro.commums.ac.ir. These studies are essential for the quantitative risk assessment of chemical substances and help determine a No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) chemsafetypro.com.

Sub-acute Toxicity Studies: These studies typically involve repeated administration of the test substance for a duration of 14 to 28 days mums.ac.ir. Their primary goal is to determine the doses suitable for subsequent sub-chronic toxicity studies ikm.mk. Animals are observed daily for signs of toxicity, and parameters such as body weight, food and water consumption, hematology, clinical chemistry, and histopathology are evaluated ikm.mknelsonlabs.com.

Sub-chronic Toxicity Studies: These studies involve repeated oral administration of the substance over a prolonged period, typically 90 days, often following OECD guidelines mums.ac.iroecd.org. They aim to predict a rational and suitable dose for chronic exposure studies and provide a satisfactory estimation of a no-effect level mums.ac.iroecd.org. Comprehensive examinations include hematological, biochemical, macroscopic, urinalysis, and histopathological assessments oecd.org.

For Bucumolol, specific findings from sub-acute or sub-chronic toxicity studies, including any identified NOAELs or detailed organ-specific effects, are not detailed in the publicly accessible scientific literature.

In Vitro Toxicology Models for Mechanistic Insights (e.g., Organ-on-a-Chip, Cell-Based Assays)

In vitro toxicology models examine how various substances affect living cells or tissues outside a living organism, offering a humane, quicker, and more cost-effective alternative to traditional animal testing upmbiomedicals.comcriver.com. These models are pivotal for gauging the safety and risks of a wide range of substances and are crucial for identifying potential toxicities early in the drug development process upmbiomedicals.comcriver.comemulatebio.com.

Cell-Based Assays: These models use cultured bacterial or mammalian cells to determine a compound's potential to be hazardous to humans criver.com. They can serve as an initial screen to prioritize candidates for further safety testing and can replace many acute studies historically performed in animals criver.com. Cell-based toxicity models have the potential to reliably predict drug toxicity in humans, especially when developed using cells from the target organism nih.gov.

Organ-on-a-Chip Technology: These advanced microfluidic systems are designed to better replicate the forces and signals cells encounter in vivo, providing more accurate readouts on drug toxicity emulatebio.com. They can simulate human organ and tissue behaviors, offering critical insights into efficacy and safety, particularly for organs like the liver and kidneys, which are common targets for drug toxicity upmbiomedicals.comemulatebio.com.

Mechanisms of Toxicity Identification (e.g., Mitochondrial Dysfunction, Oxidative Stress)

Identifying the mechanisms of toxicity involves understanding the molecular and cellular pathways through which a compound exerts its adverse effects. This understanding is critical for predicting potential toxicities, designing safer compounds, and developing strategies to mitigate harm. Common mechanisms of toxicity include:

Mitochondrial Dysfunction: Mitochondria are vital for cellular energy production, and their dysfunction can lead to a range of toxic effects by impairing cellular respiration and increasing reactive oxygen species production.

Oxidative Stress: This occurs when there is an imbalance between the production of free radicals and the body's ability to counteract their harmful effects through detoxification or repair. Oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to various pathologies.

While these mechanisms are broadly studied in toxicology, specific research detailing how this compound might induce toxicity through pathways such as mitochondrial dysfunction or oxidative stress is not extensively reported in the available scientific literature.

Evaluation of Off-Target Toxicity

Off-target toxicity occurs when a drug interacts with unintended biological targets (proteins, receptors, enzymes) other than its primary intended pharmacological target drugdiscoverynews.comcriver.com. These unintended interactions can lead to adverse effects, reduced efficacy, and significant challenges in drug development, including clinical trial failures drugdiscoverynews.comcriver.comnih.gov. Identifying off-target liabilities early in the drug development process is paramount for selecting candidates with a higher likelihood of success and avoiding exposure of patients to potentially unmanageable risks criver.com.

Strategies for assessing drug specificity and minimizing unintended binding, as well as incorporating off-target screening into preclinical research, are crucial to de-risk drug candidates drugdiscoverynews.com. Although this compound is known as a beta-adrenergic antagonist, specific studies detailing its off-target binding profile or a comprehensive evaluation of its off-target toxicity are not widely documented in the publicly available scientific literature.

Compound Information

Drug Drug Interaction Research with Bucumolol

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion (ADME) by another drug. For Bucumolol, the most significant potential for these interactions lies in its metabolism, as it is known to undergo extensive first-pass metabolism in the liver. patsnap.com

Impact on Drug-Metabolizing Enzyme Activity (Induction/Inhibition)

The cytochrome P450 (CYP) enzyme system, located predominantly in the liver, is responsible for the metabolism of a vast number of drugs. researchgate.net Interactions with this system are a primary cause of pharmacokinetic drug-drug interactions. While this compound undergoes significant hepatic metabolism, specific clinical research detailing its role as a substrate, inhibitor, or inducer of specific CYP450 isoenzymes is not extensively documented in the available literature. patsnap.com

However, research on other beta-blockers provides a framework for potential interactions. Many drugs in this class are metabolized by CYP2D6. researchgate.netnih.gov For instance, the beta-blocker bupranolol (B1668059) has been identified as a competitive inhibitor of CYP2D6. nih.gov Metoprolol is another beta-blocker whose metabolism is largely dependent on CYP2D6, and its plasma concentration can be significantly affected by CYP2D6 inhibitors or by a patient's genetic profile for this enzyme. nih.gov Given these precedents within the beta-blocker class, it is plausible that this compound's metabolism could be altered by potent inhibitors or inducers of CYP enzymes, or that this compound itself could affect the metabolism of other drugs dependent on this pathway. Co-administration with antidepressants or certain antiarrhythmics, many of which are known CYP inhibitors, could potentially alter this compound's metabolism, though specific studies are required to confirm this. patsnap.com

Role of Drug Transporters in Interactions

Drug transporters, such as P-glycoprotein (P-gp), are proteins that actively move drugs across cell membranes and are key determinants in drug disposition. nih.gov Inhibition or induction of these transporters can lead to clinically significant drug interactions. nih.gov

Specific research on this compound's interaction with drug transporters is limited. However, studies involving other beta-blockers have established that they can be both substrates and inhibitors of P-gp. nih.gov For example, carvedilol (B1668590) and propranolol (B1214883) have been shown to inhibit P-gp-mediated transport, while bisoprolol (B1195378) has been identified as a P-gp substrate. nih.gov Such interactions can affect the disposition of drugs like digoxin. nih.gov Given these findings, it is conceivable that this compound may also interact with P-gp or other transporters, which could affect its own pharmacokinetics or that of co-administered drugs that are transporter substrates.

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when one drug modifies the physiological or clinical effect of another without changing its concentration. For this compound, these interactions typically involve its primary mechanism of action—beta-adrenergic receptor blockade.

Concurrent Receptor Binding and Functional Modulation

This compound exerts its effects by binding to and blocking beta-1 and beta-2 adrenergic receptors. patsnap.com This antagonism prevents the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), leading to effects such as reduced heart rate and blood pressure. patsnap.comnih.gov

Research has demonstrated this compound's functional modulation in the presence of other agents. In experimental models, the levo-isomer of this compound was shown to be highly potent in blocking the positive chronotropic (heart rate) effects of the beta-agonist isoproterenol. nih.gov Furthermore, both racemic this compound and its isomers have been shown to suppress arrhythmias induced by aconitine (B1665448) and ouabain (B1677812). nih.gov Aconitine and ouabain are agents that induce arrhythmias through mechanisms involving sodium and Na+/K+-ATPase channels, respectively. This compound's ability to counteract their effects suggests a functional modulation that extends beyond simple beta-blockade, likely involving membrane-stabilizing activity. patsnap.comnih.gov This indicates that when used concurrently with other antiarrhythmic drugs, this compound's effects could be additive or synergistic. patsnap.comnih.gov

Synergistic or Antagonistic Effects on Physiological Systems

The co-administration of this compound with other drugs can lead to synergistic (effects greater than the sum of individual effects) or antagonistic (effects less than individual effects) outcomes on various physiological systems, most notably the cardiovascular system.

Synergistic and Additive Effects: When combined with other cardiovascular drugs, this compound can produce additive or synergistic effects. A significant interaction occurs with calcium channel blockers. The combination can lead to an enhanced blood-pressure-lowering effect, which can be therapeutically beneficial in managing hypertension. patsnap.comresearchgate.netnih.gov However, this combination also amplifies the risk of negative chronotropic and inotropic effects, potentially leading to severe bradycardia (slow heart rate) and heart block. patsnap.comnih.gov A similar potentiation of antihypertensive effects is observed when this compound is used with other antihypertensive agents like diuretics. patsnap.comnih.gov

Table 1: Documented Synergistic/Additive Interactions with Beta-Blockers (Applicable to this compound)

| Interacting Drug Class | Physiological System | Observed Effect | Potential Clinical Outcome |

|---|---|---|---|

| Calcium Channel Blockers | Cardiovascular | Additive reduction in heart rate and blood pressure. patsnap.comnih.gov | Enhanced antihypertensive control; increased risk of bradycardia, AV block. patsnap.comnih.gov |

| Other Antihypertensives | Cardiovascular | Potentiated blood pressure reduction. patsnap.com | Improved hypertension management; risk of hypotension. patsnap.com |

| Antiarrhythmics | Cardiovascular | Potential for additive antiarrhythmic and negative chronotropic effects. patsnap.comnih.gov | Enhanced rhythm control; increased risk of bradycardia. patsnap.com |

Antagonistic Effects: A clinically significant antagonistic interaction has been documented between beta-blockers and nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs can inhibit prostaglandin (B15479496) synthesis, which plays a role in blood pressure regulation and the mechanism of action of many antihypertensive drugs. nih.gov The co-administration of NSAIDs can diminish the antihypertensive effects of this compound, potentially leading to inadequate blood pressure control. patsnap.comnih.gov Studies have shown that incident use of NSAIDs is associated with an increase in systolic blood pressure in hypertensive patients, with one study noting a particularly pronounced effect in patients taking beta-blockers. researchgate.netiu.edu

Table 2: Documented Antagonistic Interactions with Beta-Blockers (Applicable to this compound)

| Interacting Drug Class | Physiological System | Observed Effect | Potential Clinical Outcome |

|---|

| NSAIDs | Cardiovascular | Attenuation of blood pressure-lowering effect. patsnap.comnih.gov | Reduced efficacy of antihypertensive therapy; increased systolic blood pressure. patsnap.comiu.edu |

Advanced Analytical Methodologies for Bucumolol Quantitation and Characterization

Bioanalytical Method Development for Biological Matrices

Bioanalytical method development involves identifying the procedures and conditions for quantifying an analyte in biological samples europa.eu. This process is paramount for generating quantitative concentration data that supports regulatory submissions for drug efficacy and safety scispace.comeuropa.eu. Key considerations include the physicochemical properties of the drug, the biological matrix, and the required detection limits and dynamic range wisdomlib.orgbiopharminternational.com.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are foundational in bioanalytical method development for separating analytes from complex biological matrices scispace.compnrjournal.com. These techniques enable the isolation of the target compound, Bucumolol, from endogenous interferences, thereby enhancing the specificity of detection. UPLC, with its smaller particle sizes and higher pressures, typically offers improved resolution, sensitivity, and speed compared to traditional HPLC, making it highly suitable for high-throughput bioanalysis pnrjournal.com. While specific chromatographic conditions for this compound are not widely published, general approaches for beta-blockers often involve reversed-phase columns, various buffer systems (e.g., phosphate (B84403) or formate), and organic modifiers (e.g., acetonitrile (B52724) or methanol) to achieve optimal separation mdpi.comnih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the benchmark analytical methodology for quantifying small molecule drugs, including this compound, in biological fluids due to its exceptional sensitivity and selectivity biopharminternational.compnrjournal.comwaters.com. MS/MS provides highly specific detection by monitoring characteristic precursor-to-product ion transitions unique to the analyte, effectively minimizing matrix interferences and enabling accurate quantification even at very low concentrations pnrjournal.comwaters.com. The process typically involves electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate charged molecules, followed by fragmentation in a collision cell and detection of specific product ions. This hyphenated technique is preferred for its robustness, reproducibility, and ability to handle the complexities of biological samples biopharminternational.compnrjournal.com.

Sample Preparation Strategies for Complex Biological Samples

Sample preparation is a critical and often rate-limiting step in bioanalysis, aimed at removing interfering compounds, purifying the analyte of interest, and improving analytical system performance scispace.comresearchgate.netchromatographyonline.comorientjchem.org. Biological samples, such as plasma and serum, contain high concentrations of proteins, lipids, and other endogenous substances that can interfere with chromatographic separation and mass spectrometric detection, leading to ion suppression or enhancement waters.comchromatographyonline.com.

Protein Precipitation (PP) is one of the simplest and most cost-effective sample preparation techniques for biological matrices waters.comaxispharm.comactapharmsci.com. It involves the addition of an organic solvent (e.g., methanol (B129727) or acetonitrile) or an aqueous acid to the biological sample, which causes proteins to denature and precipitate out of solution waters.comaxispharm.com. The precipitated proteins are then removed, typically by centrifugation, leaving a supernatant containing the analyte of interest waters.com. While PP is rapid and requires minimal method development, its main limitation is its relatively low selectivity, as many soluble matrix components remain in the supernatant, potentially impacting downstream analysis waters.comchromatographyonline.com. For instance, studies have shown that while methanol-based protein precipitation can yield high recovery rates (e.g., >90% for fexofenadine), it may contribute to increased column back pressure actapharmsci.com.

Liquid-Liquid Extraction (LLE) is a more selective sample preparation technique that separates an analyte from a liquid mixture based on its differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent biopharminternational.comchromatographyonline.comorientjchem.org. LLE generally provides cleaner extracts compared to PP, as it can effectively remove polar proteins and lipids that remain in the aqueous phase biopharminternational.comwaters.com. The organic phase containing the analyte is then separated, evaporated to dryness, and reconstituted in a suitable solvent for chromatographic analysis biopharminternational.com. The choice of organic solvent is crucial for optimizing extraction efficiency and minimizing emulsion formation biopharminternational.comorientjchem.org. LLE is amenable to automation in 96-well formats, making it suitable for high-throughput applications biopharminternational.com.

Solid Phase Extraction (SPE) is a widely accepted and highly versatile sample preparation technique that offers superior cleanup and preconcentration capabilities compared to PP and LLE chromatographyonline.comorientjchem.orgmicroplates.com. SPE relies on the partitioning of analytes between a solid sorbent (stationary phase) packed in a cartridge or well plate and a liquid sample (mobile phase) chromatographyonline.com. By carefully selecting the sorbent chemistry (e.g., reversed-phase, normal phase, ion-exchange) and optimizing washing and elution steps, SPE can selectively retain the analyte while washing away interferences chromatographyonline.com. This leads to cleaner extracts, reduced matrix effects, and often higher sensitivity due to the ability to concentrate the analyte waters.comchromatographyonline.com.

Microextraction techniques , such as Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME), represent advancements in sample preparation, focusing on miniaturization and reduced solvent consumption scispace.comresearchgate.netorientjchem.orgmdpi.com. These techniques aim to simplify and minimize the number of sample preparation steps, often leading to faster analysis times and reduced environmental impact researchgate.netorientjchem.org. Stir bar sorptive extraction (SBSE), for example, uses a magnetic stirring bar coated with a polymer, offering higher extraction efficiency than SPME due to a larger coated surface area scispace.com. While these methods are increasingly applied in bioanalysis for trace-level contaminants and drugs, their application for this compound would depend on specific method development and validation efforts researchgate.net.

Enantioselective Analytical Techniques

This compound, as a beta-adrenergic antagonist, is part of a class of drugs that often possess chiral centers, meaning they exist as enantiomers wikipedia.orgmdpi.comnih.gov. Enantiomers are stereoisomers that are non-superimposable mirror images of each other wikipedia.org. The biological activity of chiral drugs can differ significantly between enantiomers; one enantiomer may be therapeutically active, while the other might be inactive, less active, or even contribute to adverse effects mdpi.comwikipedia.orgsemanticscholar.org. Therefore, the enantioselective analysis of this compound is crucial for understanding its pharmacokinetics and ensuring the quality and consistency of the drug product mdpi.comsemanticscholar.orgbebac.at.

The most common approach for enantioselective analysis involves chiral chromatographic methods, primarily HPLC mdpi.comnih.govwikipedia.orgbrussels-scientific.com. This is achieved either directly by using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on an achiral column mdpi.comnih.govbrussels-scientific.com. CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation nih.govbrussels-scientific.com. Various types of CSPs are available, including polysaccharide-based, protein-based, and macrocyclic antibiotic-based phases, each offering different selectivity mechanisms mdpi.comnih.gov. Supercritical Fluid Chromatography (SFC) is also gaining prominence for enantioseparations due to its efficiency and use of supercritical CO2 as a mobile phase component mdpi.comnih.gov. While specific enantioselective methods for this compound are not detailed in the available literature, the principles applied to other beta-blockers, such as propranolol (B1214883) or atenolol, would be relevant mdpi.com.

Translational Research and Future Directions for Bucumolol

Elucidating Novel Therapeutic Avenues

Bucumolol is a beta-adrenergic antagonist that has been investigated for its potential in managing cardiovascular conditions. patsnap.com Like other beta-blockers, it primarily functions by inhibiting beta-1 adrenergic receptors in the heart, which leads to a reduction in heart rate and the force of heart muscle contraction. patsnap.com This action decreases cardiac output and helps lower blood pressure, making it a candidate for treating hypertension. patsnap.com The exploration of novel therapeutic avenues for this compound centers on its distinct pharmacological characteristics, particularly its intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity. patsnap.com

The presence of ISA means that this compound can partially activate beta-adrenergic receptors while also blocking them. patsnap.com This dual action may offer therapeutic advantages, potentially leading to fewer side effects such as bradycardia (an excessively slow heart rate) and adverse effects on lipid metabolism, which can be a concern with other beta-blockers that lack ISA. patsnap.com This property could make this compound a more suitable option for certain patient populations who may not tolerate other beta-blockers well. patsnap.com

Additionally, this compound possesses membrane-stabilizing activity, a property that allows it to stabilize the cell membrane of cardiac cells. patsnap.com This can contribute to its anti-arrhythmic effects by preventing abnormal electrical activity in the heart. patsnap.com Further research into these properties could open up new therapeutic uses for this compound beyond its traditional role in managing hypertension and myocardial ischemia. ncats.io

Bridging Preclinical Findings to Potential Clinical Applications

The translation of preclinical findings for this compound into clinical applications is a critical area of ongoing research. Preclinical studies have provided a foundation for understanding the drug's effects and have highlighted its potential therapeutic benefits.

In preclinical models, specifically in spontaneously hypertensive rats (SHR), this compound has demonstrated the ability to lower blood pressure and decrease plasma renin concentration (PRC) in both short-term and long-term experiments. nih.gov A significant correlation was observed between the percentage changes in blood pressure and PRC after a single administration of this compound. nih.gov The reduction in PRC was sustained over a six-week observation period, alongside a continued reduction in blood pressure. nih.gov These findings suggest that the inhibition of renin release is a key component of this compound's antihypertensive action. nih.gov In comparison, propranolol (B1214883), another beta-blocker, did not lower blood pressure in the acute phase of the experiment, although it did decrease renin release. nih.gov

Another important area of preclinical research has been on the effects of this compound in the context of myocardial infarction. In a study involving rats with acute ligation of the left coronary artery, pretreatment with this compound was shown to lessen the resulting electrocardiogram abnormalities, tachycardia, and ventricular fibrillation. nih.gov It also increased the survival rate in a dose-dependent manner. nih.gov Interestingly, the d-isomer of this compound was found to increase the survival rate primarily by suppressing ventricular fibrillation, without significantly affecting other parameters. nih.gov This has led to the suggestion that the membrane-stabilizing action of this compound may not be the primary contributor to its protective effects against myocardial ischemia. nih.gov

The successful translation of these preclinical findings into clinical practice will require well-designed clinical trials to confirm these effects in humans. The promising results from animal models provide a strong rationale for further investigation into the clinical utility of this compound for hypertension and myocardial infarction.

Identification of Research Gaps and Unexplored Pharmacological Aspects

Despite the existing research on this compound, several knowledge gaps and unexplored pharmacological aspects remain. A significant challenge in the clinical development of this compound is the need for more extensive clinical trial data. While preclinical studies have been promising, more robust human studies are needed to fully establish its efficacy and safety profile in diverse patient populations. nih.gov

Furthermore, the full spectrum of this compound's pharmacological effects may not yet be fully elucidated. There could be additional, undiscovered mechanisms of action that contribute to its therapeutic effects. Research into its potential interactions with other receptor systems or its effects on cellular signaling pathways beyond beta-adrenergic blockade could reveal new therapeutic possibilities. The development of pharmacodynamic biomarkers could also aid in optimizing dosing and predicting patient response in clinical trials. ecancer.org

Strategic Development for Next-Generation β-Adrenergic Modulators

The strategic development of next-generation β-adrenergic modulators can be informed by the lessons learned from compounds like this compound. The evolution of beta-blockers has moved from non-selective first-generation agents to more cardioselective second-generation drugs, and finally to third-generation agents that possess additional vasodilatory properties. nih.gov This progression highlights a trend towards developing agents with more nuanced and multi-faceted mechanisms of action to improve efficacy and reduce side effects.

Future development could focus on creating derivatives of this compound that enhance its desirable properties while minimizing any potential drawbacks. nih.gov For example, medicinal chemistry efforts could aim to fine-tune the balance of β-1 selectivity, ISA, and membrane-stabilizing activity to create a compound optimized for a specific cardiovascular condition. The development of multifunctional compounds that combine beta-blockade with other beneficial pharmacological activities is an attractive strategy. nih.gov

Q & A

Q. What are the key physicochemical properties of Bucumolol Hydrochloride, and how do they influence experimental design?

this compound Hydrochloride is a white crystalline powder with a melting point of ~228°C (with decomposition) . It is freely soluble in water, sparingly soluble in methanol/ethanol (95%), and practically insoluble in diethyl ether . These properties dictate solvent selection for dissolution studies, stability testing, and chromatographic analysis. For instance, methanol/water mixtures are optimal for HPLC mobile phases due to its solubility profile . Hygroscopicity requires storage in sealed containers under controlled humidity to prevent degradation .

Q. What standardized methods are used to assess purity and identity in this compound Hydrochloride?

- Purity : Heavy metals (<20 ppm) and arsenic (<2 ppm) are quantified via Method 2 (lead standard comparison) and Method 3 (arsenic test), respectively .

- Identity : Ultraviolet (UV) and infrared (IR) spectroscopy confirm structural integrity by matching absorption spectra (e.g., UV λmax at 296 nm, E1%1cm = 330–360) . Reinecke salt tests produce light red precipitates as a qualitative identifier .

- Chromatography : Reverse-phase HPLC with C8 columns, 40°C column temperature, and methanol/water mobile phases ensures separation from impurities like 4-fluorobenzoic acid .

Q. How is the assay of this compound Hydrochloride performed, and what are the critical validation parameters?

The assay involves potentiometric titration with 0.1M perchloric acid in acetic acid/acetic anhydride. Each mL of titrant corresponds to 34.18 mg of this compound Hydrochloride (C₁₇H₂₃NO₄·HCl) . Validation requires system suitability testing, including resolution ≥2.0 between this compound and related compounds, and ≤2% RSD for retention time reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data for this compound Hydrochloride under varying conditions?

Discrepancies in retention times or peak shapes may arise from mobile phase pH fluctuations or column aging. For example, using a pH 10.7 ammonia-ammonium chloride buffer in TLC improves separation reproducibility . System suitability tests must be repeated with fresh columns and standardized buffers to isolate method variability from instrument drift . Statistical tools like ANOVA can identify significant deviations across batches .

Q. What experimental designs are optimal for studying this compound’s stability under stress conditions?

Forced degradation studies should include:

- Thermal stress : Heating at 60°C for 6 hours to assess drying loss (<0.5%) .

- Photolytic stress : UV exposure (254 nm) to monitor chromophore stability .

- Hydrolytic stress : Acid/alkaline hydrolysis (e.g., 0.1M HCl/NaOH) to identify degradation products via LC-MS . Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Q. How can researchers address batch-to-batch variability in this compound Hydrochloride synthesis?

Variability in residual solvents or crystallinity can be mitigated by:

- Process controls : Strict monitoring of reaction temperature and stoichiometry during synthesis.

- Analytical controls : Quantifying related substances via TLC (≤0.1% impurity threshold) and XRD for crystallinity .

- Statistical process control (SPC) : Tracking control charts for critical parameters like yield and purity .

Q. What methodological considerations are critical for comparative studies of this compound’s beta-blocker activity?

- In vitro assays : Use isolated cardiomyocytes or β-adrenergic receptor binding assays (IC₅₀ comparisons) .

- In vivo models : Dose-response studies in hypertensive rodents, controlling for metabolic differences (e.g., CYP450 enzyme activity) .

- Data normalization : Express results relative to positive controls (e.g., propranolol) to account for inter-experimental variability .

Methodological Best Practices

- Sample preparation : Dissolve this compound Hydrochloride in methanol for HPLC, then dilute with water to avoid precipitation .

- Storage : Use amber glass containers at ≤25°C to prevent photodegradation and hygroscopic absorption .

- Regulatory alignment : Follow USP/EMA guidelines for impurity profiling and assay validation, referencing HS code 29322985 for regulatory submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.